(5R,6R)-6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(thiophen-2-yl)cyclohex-2-en-1-one
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Overview
Description
(5R,6R)-6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-5-PHENYL-3-(2-THIENYL)-2-CYCLOHEXEN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a triazole ring, a phenyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-5-PHENYL-3-(2-THIENYL)-2-CYCLOHEXEN-1-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the triazole ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Cyclohexenone Formation: The cyclohexenone core can be synthesized via an aldol condensation reaction followed by dehydration.
Attachment of Phenyl and Thienyl Groups: These groups can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The phenyl and thienyl groups can be modified through various coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Coupling: Palladium catalysts, boronic acids.
Major Products
Amino Derivatives: From reduction of the nitro group.
Substituted Triazoles: From nucleophilic substitution reactions.
Modified Phenyl and Thienyl Compounds: From coupling reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can serve as a building block for more complex molecules.
Biology
Drug Development:
Biological Probes: Used in studying enzyme mechanisms and protein interactions.
Medicine
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties.
Anti-inflammatory Agents: Potential use in developing anti-inflammatory drugs.
Industry
Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Polymer Chemistry: Incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of (5R,6R)-6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-5-PHENYL-3-(2-THIENYL)-2-CYCLOHEXEN-1-ONE would depend on its specific application. For instance, in drug development, it may interact with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the triazole ring can bind to metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(5R,6R)-6-(1H-1,2,4-TRIAZOL-1-YL)-5-PHENYL-3-(2-THIENYL)-2-CYCLOHEXEN-1-ONE: Lacks the nitro group.
(5R,6R)-6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-5-PHENYL-2-CYCLOHEXEN-1-ONE: Lacks the thienyl group.
(5R,6R)-6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-3-(2-THIENYL)-2-CYCLOHEXEN-1-ONE: Lacks the phenyl group.
Uniqueness
The presence of both the nitro group and the triazole ring in (5R,6R)-6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-5-PHENYL-3-(2-THIENYL)-2-CYCLOHEXEN-1-ONE makes it unique compared to similar compounds
Properties
Molecular Formula |
C18H14N4O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(5R,6R)-6-(3-nitro-1,2,4-triazol-1-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C18H14N4O3S/c23-15-10-13(16-7-4-8-26-16)9-14(12-5-2-1-3-6-12)17(15)21-11-19-18(20-21)22(24)25/h1-8,10-11,14,17H,9H2/t14-,17-/m1/s1 |
InChI Key |
WQFXMBBDKDFVAK-RHSMWYFYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)C=C1C2=CC=CS2)N3C=NC(=N3)[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
C1C(C(C(=O)C=C1C2=CC=CS2)N3C=NC(=N3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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